Regioisomeric Attachment at Piperidine 2-Position vs. 3- or 4-Position – Computed Lipophilicity and Hydrogen-Bonding Profile
The target compound (piperidin-2-ylmethylene) exhibits a computed XLogP3 of 0.7 and 5 hydrogen-bond acceptor sites (HBA = 5) with zero hydrogen-bond donors (HBD = 0), based on PubChem data [1]. The 3-yl regioisomer (CAS 2098123-47-6, C₁₀H₁₅FN₄O, MW 226.25) has a different molecular formula and a lower heavy-atom count, predicting a distinct lipophilicity range . The 4-yl regioisomer (CAS 2098133-67-4, C₁₁H₁₇FN₄O, MW 240.28) shares the same formula but differs in the position of the methylene linker, which can alter the spatial presentation of the triazole ring and the aldehyde group, affecting recognition by biological targets . No direct experimental logP/logD measurements for these three regioisomers are currently available in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | XLogP3 = 0.7; HBA = 5; HBD = 0 (PubChem CID 121208661) [1] |
| Comparator Or Baseline | 3-yl regioisomer (CAS 2098123-47-6): C₁₀H₁₅FN₄O, MW 226.25; 4-yl regioisomer (CAS 2098133-67-4): C₁₁H₁₇FN₄O, MW 240.28 |
| Quantified Difference | 2-yl vs. 3-yl: ΔMW ≈ +14 g/mol; distinct HBA/HBD counts cannot be directly compared due to differing molecular formula. 2-yl vs. 4-yl: identical MW and formula; XLogP3 difference not computed for comparators. |
| Conditions | In silico prediction (XLogP3 3.0, PubChem release 2021.05.07) [1] |
Why This Matters
The 2-ylmethylene attachment provides a unique spatial vector that can differentiate receptor binding modes from the 3- and 4-yl regioisomers, making the exact regioisomer critical for SAR studies and patent claims.
- [1] PubChem Compound Summary for CID 121208661, 1-((1-(2-fluoroethyl)piperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/121208661 (accessed 2026-04-28). View Source
